2-Chloroethyl hexanoate
Description
2-Chloroethyl hexanoate (CAS: Not explicitly listed in evidence) is an ester derived from hexanoic acid and 2-chloroethanol. The chlorine atom on the ethyl group distinguishes it from non-halogenated esters like ethyl hexanoate, likely altering its physicochemical properties (e.g., polarity, stability) and applications.
Properties
CAS No. |
1071-55-2 |
|---|---|
Molecular Formula |
C8H15ClO2 |
Molecular Weight |
178.65 g/mol |
IUPAC Name |
2-chloroethyl hexanoate |
InChI |
InChI=1S/C8H15ClO2/c1-2-3-4-5-8(10)11-7-6-9/h2-7H2,1H3 |
InChI Key |
JIUOWPDPFXJIAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloroethyl hexanoate can be synthesized through the esterification of hexanoic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of 2-chloroethyl hexanoate may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of 2-chloroethyl hexanoate occurs via distinct mechanisms depending on reaction conditions:
Acid-Catalyzed Hydrolysis (AAc2)
-
Mechanism : Protonation of the ester carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.
-
Conditions : Acid catalyst (e.g., HCl, H₂SO₄) and elevated temperatures .
Base-Catalyzed Hydrolysis (BAC2)
-
Mechanism : Hydroxide ions directly attack the carbonyl carbon, leading to acyl-oxygen fission.
-
Conditions : Strong bases (e.g., NaOH, KOH) in aqueous solutions .
Neutral Hydrolysis (BAC2)
-
Mechanism : Water acts as both nucleophile and base in a bimolecular process.
-
Conditions : Neutral pH, often requiring prolonged reaction times .
Comparison of Hydrolysis Mechanisms
| Mechanism | Catalyst | Nucleophile | Products | Key Features |
|---|---|---|---|---|
| Acid-catalyzed (AAc2) | H⁺ | H₂O | Hexanoic acid, 2-chloroethanol | Protonation activates carbonyl |
| Base-catalyzed (BAC2) | OH⁻ | OH⁻ | Hexanoic acid, 2-chloroethanol | Direct nucleophilic attack |
| Neutral (BAC2) | H₂O | H₂O | Hexanoic acid, 2-chloroethanol | General base participation |
Nucleophilic Substitution Reactions
The chlorine atom in the 2-chloroethyl group acts as a leaving group, enabling substitution reactions:
SN2 Mechanism
-
Mechanism : A bimolecular nucleophilic attack occurs at the carbon adjacent to the chlorine atom.
-
Reagents : Nucleophiles such as hydroxide (OH⁻), amines (NH₃), or thiols (SH⁻) .
-
Products : Substituted ethyl hexanoates (e.g., 2-hydroxyethyl hexanoate, 2-aminoethyl hexanoate) .
-
Conditions : Polar aprotic solvents (e.g., DMSO, DMF) and elevated temperatures .
Examples of Substitution Reactions
Key Findings and Implications
-
Hydrolysis : Acidic and basic conditions yield the same products, but reaction kinetics differ due to protonation effects . Neutral hydrolysis is slower and less efficient without catalysts .
-
Substitution : The SN2 mechanism dominates due to the primary alkyl group’s stereochemical accessibility . Nucleophilic strength and solvent polarity significantly influence reaction rates .
Scientific Research Applications
2-Chloroethyl hexanoate has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Chloroethyl hexanoate involves its interaction with nucleophiles, leading to nucleophilic substitution reactions. The chlorine atom in the 2-chloroethyl group is a good leaving group, making the compound reactive towards nucleophiles . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Ethyl Hexanoate
- Structure: Ethyl ester of hexanoic acid.
- Key Properties :
- Applications : Flavor additive in food and beverages.
- Safety : Generally recognized as safe (GRAS) for consumption.
Comparison: 2-Chloroethyl hexanoate lacks documented flavor applications, likely due to chlorine-induced toxicity. Its higher molecular weight (estimated ~178.6 g/mol vs. 144.2 g/mol for ethyl hexanoate) suggests lower volatility and altered solubility.
2,2,2-Trichloroethyl Hexanoate
- Structure: Hexanoate ester with a trichloroethyl group.
- Key Properties: Stability: Higher chlorine content may enhance chemical stability compared to mono-chloro derivatives. Applications: Specialized uses in polymer chemistry or as protecting groups in organic synthesis (inferred from evidence 12).
Comparison: The trichloro derivative’s increased halogenation likely results in higher density and reduced biodegradability compared to 2-chloroethyl hexanoate.
Methyl Hexanoate
- Structure: Methyl ester of hexanoic acid.
- Key Properties: Aroma: Contributes to strawberry volatiles . Volatility: Higher than ethyl hexanoate due to shorter alkyl chain.
Physicochemical and Functional Differences
*Estimated based on analogous compounds.
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